molecular formula C11H12ClNO B14232534 2-(2-Chloropyridin-3-yl)cyclohexan-1-one CAS No. 823787-29-7

2-(2-Chloropyridin-3-yl)cyclohexan-1-one

Katalognummer: B14232534
CAS-Nummer: 823787-29-7
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: QDMGKDZDJLPVGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloropyridin-3-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H12ClNO It is a derivative of cyclohexanone, where a 2-chloropyridin-3-yl group is attached to the cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)cyclohexan-1-one typically involves the reaction of 2-chloropyridine with cyclohexanone under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the cyclohexanone, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloropyridin-3-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloropyridin-3-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Chloropyridin-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chloropyridin-3-yl)cyclohexan-1-ol: A similar compound where the ketone group is reduced to an alcohol.

    2-(2-Chloropyridin-3-yl)cyclohexan-1-amine: A derivative where the ketone group is replaced with an amine.

    2-(2-Chloropyridin-3-yl)cyclohexan-1-thiol: A compound where the ketone group is replaced with a thiol group.

Uniqueness

2-(2-Chloropyridin-3-yl)cyclohexan-1-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

823787-29-7

Molekularformel

C11H12ClNO

Molekulargewicht

209.67 g/mol

IUPAC-Name

2-(2-chloropyridin-3-yl)cyclohexan-1-one

InChI

InChI=1S/C11H12ClNO/c12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)14/h3,5,7-8H,1-2,4,6H2

InChI-Schlüssel

QDMGKDZDJLPVGX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)C2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.